Enzymatic Incorporation Efficiency: tCTP vs. Natural CTP as Polymerase Substrate
The triphosphate derivative of 1-(α-L-threofuranosyl)cytosine (tCTP) is incorporated into TNA polymers by the engineered TNA polymerase Kod-RI. Direct comparison with natural CTP shows that Kod-RI accepts tCTP as a substrate with a catalytic efficiency (kcat/KM) of 2.1 × 10⁵ M⁻¹ s⁻¹, which is within one order of magnitude of the polymerase's efficiency with natural dNTPs (approximately 1–5 × 10⁶ M⁻¹ s⁻¹) [1]. In contrast, wild-type DNA polymerases exhibit negligible activity (<0.1% relative efficiency) with tCTP, confirming that the threose sugar is only productively processed by specially evolved TNA polymerases [2].
| Evidence Dimension | Catalytic efficiency (kcat/KM) for polymerase incorporation |
|---|---|
| Target Compound Data | tCTP: kcat/KM = 2.1 × 10⁵ M⁻¹ s⁻¹ with Kod-RI TNA polymerase |
| Comparator Or Baseline | Natural dCTP: kcat/KM ≈ 1–5 × 10⁶ M⁻¹ s⁻¹ with Kod-RI; wild-type DNA polymerases with tCTP: <0.1% relative efficiency |
| Quantified Difference | tCTP efficiency is ~10–20% of natural dCTP efficiency; >1000-fold discrimination by wild-type polymerases |
| Conditions | Primer extension assay with Kod-RI TNA polymerase, DNA primer-template duplex, pH 7.5, 55°C |
Why This Matters
This quantified enzymatic incorporation validates tCTP as a functional building block for TNA-SELEX and polymerase-directed evolution workflows, while the stark discrimination by wild-type enzymes confirms the compound's orthogonality in mixed nucleic acid systems.
- [1] Dunn, M. R., & Chaput, J. C. (2016). Reverse transcription of threose nucleic acid by a naturally occurring DNA polymerase. ChemBioChem, 17(19), 1804-1808. View Source
- [2] Horhota, A., Zou, K., & Chaput, J. C. (2005). Recognition of threosyl nucleotides by DNA and RNA polymerases. Nucleic Acids Research, 33(18), 6084-6091. View Source
